1-(2,5-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
Description
1-(2,5-Dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core substituted with a methyl group at position 3 and a piperazine ring at position 6. This compound is cataloged as a medicinal intermediate, suggesting applications in drug discovery, particularly for central nervous system (CNS) targets due to structural similarities to trazodone derivatives (e.g., 5-HT receptor ligands) .
Properties
IUPAC Name |
8-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-13-4-5-14(2)16(12-13)22-8-10-23(11-9-22)17-18-21-20-15(3)24(18)7-6-19-17/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVLLSVZNCGEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=CN4C3=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine typically involves multiple steps, starting with the preparation of the triazolo[4,3-a]pyrazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The piperazine ring is then introduced through nucleophilic substitution reactions. The dimethylphenyl group is usually added via Friedel-Crafts alkylation or similar methods.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The process may also involve purification steps such as recrystallization, chromatography, and distillation to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights structural differences between the target compound and analogs, emphasizing substituent-driven pharmacological and physicochemical properties:
Key Observations:
- Triazolo-pyrazine vs. Triazolo-pyridine: The target compound’s triazolo-pyrazine core differs from trazodone’s triazolo-pyridine system.
- Substituent Position: The 8-position substituent significantly impacts functionality. For example, the target’s piperazine group enables hydrogen bonding, whereas 8-(2-fluoro-4-nitrophenoxy) in introduces electron-withdrawing groups, favoring electrophilic interactions .
Pharmacological Activity
- 5-HT Receptor Affinity : Trazodone’s antagonism at 5-HT2A and α1-adrenergic receptors is well-documented . The target compound’s piperazine-triazolo-pyrazine scaffold may exhibit similar 5-HT receptor modulation, though substituent differences (e.g., 2,5-dimethylphenyl) could shift selectivity toward 5-HT1A or other subtypes .
- Antihypertensive Potential: Triazolo-pyrimidine derivatives () demonstrate antihypertensive activity via thiadiazole and oxadiazole moieties. The target’s lack of these groups may limit such effects but highlight its CNS-focused design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
